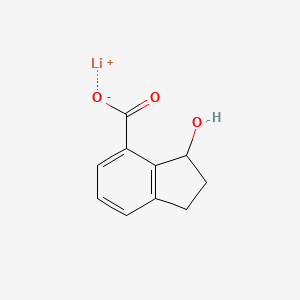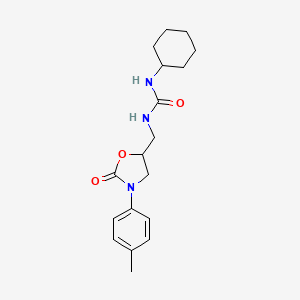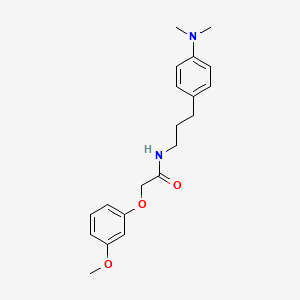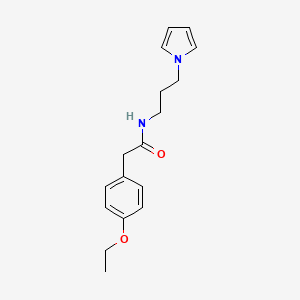![molecular formula C21H15FN4O5S B2369174 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893936-99-7](/img/structure/B2369174.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a derivative of phthalimide . It has been used in the synthesis of new heterocyclic compounds bearing 1,3-dioxoisoindoline moiety .
Synthesis Analysis
The synthesis of this compound involves the use of 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as starting materials . These materials are used due to their high reactivity and commercial availability .Molecular Structure Analysis
The 1,3-dioxoisoindolin-2-yl unit of the compound is planar and is oriented at a dihedral angle to the carboxylate group . An intra-molecular C-H⋯O hydrogen bond leads to the formation of a planar ring motif .Chemical Reactions Analysis
The compound has been used in the synthesis of new heterocyclic compounds . The newly synthesized compounds were recognized by elemental analyses and spectral data (IR, 1 H-NMR, and 13 C-NMR spectra) .Scientific Research Applications
Coordination Complexes and Antioxidant Activity One study focused on pyrazole-acetamide derivatives, which are related but provide context for the type of chemical structure and activity that might be seen with the specific compound . The research synthesized coordination complexes from these derivatives, highlighting their potential in creating supramolecular architectures and investigating their antioxidant activity. These complexes demonstrated significant antioxidant properties, suggesting a potential role in developing therapeutics or materials with antioxidant capabilities (Chkirate et al., 2019).
Anti-inflammatory Agents Another study synthesized a series of derivatives and evaluated them for anti-inflammatory activity using both in vitro and in vivo models. The derivatives showed promising anti-inflammatory effects, indicating the potential of these compounds in developing new anti-inflammatory drugs. The study further explored the molecular docking to understand the binding affinity towards human serum albumin (HSA), providing insights into the mechanism of action (Nikalje et al., 2015).
Neuroinflammation Imaging Research on pyrazolo[1,5-a]pyrimidines, closely related to the structure , explored their use as ligands for the translocator protein 18 kDa (TSPO), an early biomarker for neuroinflammatory processes. These studies synthesized derivatives with subnanomolar affinity for TSPO and evaluated them as potential PET-radiotracers for in vivo neuroinflammation imaging. This application underscores the utility of such compounds in diagnosing and studying neuroinflammatory diseases (Damont et al., 2015).
Anticonvulsant and Antidepressant Effects Further studies synthesized derivatives of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide and evaluated their anticonvulsive and antidepressant activity. Several synthesized compounds demonstrated protection against seizures induced by pentylenetetrazole (PTZ) and exhibited antidepressant-like activity in the forced swimming test (FST) model. This suggests the therapeutic potential of these compounds in treating neurological disorders (Zhen et al., 2015).
Future Directions
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O5S/c22-12-5-7-13(8-6-12)26-19(16-10-32(30,31)11-17(16)24-26)23-18(27)9-25-20(28)14-3-1-2-4-15(14)21(25)29/h1-8H,9-11H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSCEZZXEBXCNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2369092.png)

![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369099.png)
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol](/img/structure/B2369100.png)
![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2369101.png)


![Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369106.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2369108.png)
![diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2369110.png)

